3-Hydroxy-4-methoxybenzoic acid 3-Hydroxy-4-methoxybenzoic acid 3-hydroxy-4-methoxybenzoic acid is a methoxybenzoic acid that is 4-methoxybenzoic acid bearing a hydroxy substituent at position 3. It has a role as an antibacterial agent and a plant metabolite. It is a methoxybenzoic acid and a monohydroxybenzoic acid. It is a conjugate acid of a 3-hydroxy-4-methoxybenzoate.
3-Hydroxy-4-methoxybenzoic acid is a natural product found in Hypericum erectum, Euphorbia polycaulis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 645-08-9
VCID: VC21342805
InChI: InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol

3-Hydroxy-4-methoxybenzoic acid

CAS No.: 645-08-9

Cat. No.: VC21342805

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-methoxybenzoic acid - 645-08-9

CAS No. 645-08-9
Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
IUPAC Name 3-hydroxy-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11)
Standard InChI Key LBKFGYZQBSGRHY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)O
Appearance White to Brown solid
Melting Point 251.5 °C

Chemical Identity and Structure

3-Hydroxy-4-methoxybenzoic acid is a benzoic acid derivative characterized by specific functional group substitutions on the aromatic ring. It has a hydroxyl group at the 3-position and a methoxy group at the 4-position of the benzene ring structure. This compound is categorized among p-methoxybenzoic acids, which are benzoic acids with a methoxy group replacing the hydrogen atom at position 4 of the benzene ring .

Nomenclature and Identification

The compound is identified through various naming conventions and database entries, providing a comprehensive identification profile:

ParameterInformation
Common NameIsovanillic acid
Chemical Name3-Hydroxy-4-methoxybenzoic acid
CAS Registry Number645-08-9
HMDB IDHMDB0060003
Molecular FormulaC₈H₈O₄
Molecular Weight168.15 g/mol

This compound is also known by several synonyms including acide isovanillique, isovanillic aci, and is identified as Diosmin Impurity A in pharmaceutical contexts .

Physical and Chemical Properties

3-Hydroxy-4-methoxybenzoic acid exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems:

PropertyValue
Physical StateSolid
Melting Point250-253°C
Boiling Point257.07°C (estimate)
Density1.3037 (estimate)
Refractive Index1.5090 (estimate)
Recommended StorageInert atmosphere, Room Temperature
Acid-Base CharacterExtremely weak basic (essentially neutral)

These properties are critical for understanding the compound's stability, reactivity, and potential applications in various research contexts .

Biochemical Classification and Role

3-Hydroxy-4-methoxybenzoic acid belongs to a specific class of organic compounds with distinct biochemical properties and potential functions.

Biochemical Classification

The compound is classified as a p-methoxybenzoic acid derivative, a category of phenolic compounds characterized by specific substitution patterns on the benzene ring. This structural arrangement contributes to its biochemical behavior and interactions with biological systems .

Metabolic Relationships

3-Hydroxy-4-methoxybenzoic acid has been identified as a metabolite of isovanillin. This metabolic relationship provides insight into biochemical pathways involving phenolic aldehydes:

  • Isovanillin is a phenolic aldehyde and an isomer of vanillin

  • Isovanillin undergoes metabolism, likely through aldehyde dehydrogenase

  • This metabolic process results in the formation of isovanillic acid (3-Hydroxy-4-methoxybenzoic acid)

Understanding this metabolic relationship is crucial for research in biochemical pathways and metabolomics studies.

Enzyme Interactions and Biological Activity

Research has identified specific enzyme interactions for 3-Hydroxy-4-methoxybenzoic acid that may contribute to its biological significance.

Comparison with Related Compounds

While direct research on 3-Hydroxy-4-methoxybenzoic acid is somewhat limited in the available search results, related compounds have shown significant biological activities:

4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME), which features a different arrangement of the same functional groups, has demonstrated anticancer properties through inhibition of the Akt/NFκB signaling pathway in prostate cancer cells .

This relationship suggests potential for exploring the biological activities of 3-Hydroxy-4-methoxybenzoic acid in similar research contexts, though the compounds have distinct structural arrangements and likely different biological profiles.

Analytical Considerations

The identification, quantification, and characterization of 3-Hydroxy-4-methoxybenzoic acid involve specific analytical approaches that are essential for research applications.

Detection Status

According to the Human Metabolome Database, 3-Hydroxy-4-methoxybenzoic acid has been detected and quantified in biological samples, indicating established analytical methods exist for its identification in complex matrices .

Structural Characterization

The compound's structural characteristics have been confirmed through various analytical techniques. For related compounds, characterization methods have included:

  • Gas chromatography-mass spectrometry

  • Proton nuclear magnetic resonance (NMR) spectroscopy

  • Thin-layer chromatography

These methods could similarly be applied to the characterization of 3-Hydroxy-4-methoxybenzoic acid in research contexts .

Research Applications and Future Directions

Current research on 3-Hydroxy-4-methoxybenzoic acid suggests several potential applications and areas for future investigation.

Metabolomics Studies

As a detected and quantified metabolite, 3-Hydroxy-4-methoxybenzoic acid may serve as a biomarker in metabolomics studies. Its presence in biological samples could provide insights into specific metabolic pathways or conditions .

Enzyme Inhibition Research

The compound's ability to selectively inhibit aldehyde oxidase warrants further investigation for potential applications in:

  • Enzyme inhibition studies

  • Drug metabolism research

  • Development of enzyme inhibitors with greater specificity

These research directions could expand understanding of the compound's biological significance and potential therapeutic applications.

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